N,N'-Di-2-naphthyl-L-cystinediamide

Descripción

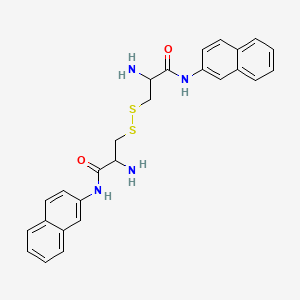

N,N'-Di-2-naphthyl-L-cystinediamide is a diamide derivative of L-cystine, featuring two 2-naphthyl groups attached to the nitrogen atoms of the cystine backbone. L-cystine, a dimer of cysteine linked by a disulfide bond, imparts unique redox-sensitive properties and conformational rigidity to the compound. The incorporation of bulky naphthyl substituents enhances aromatic interactions (e.g., π-π stacking) and influences solubility and thermal stability. This compound is hypothesized to have applications in biomedicine (e.g., drug delivery systems leveraging redox-responsive disulfide bonds) and materials science (e.g., supramolecular assemblies) .

Propiedades

IUPAC Name |

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEVAJUPLLWYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905833 | |

| Record name | 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259-69-4, 4708-24-1, 100900-22-9 | |

| Record name | Cystine-di-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, 3,3'-dithiobis(2-amino-N-(2-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-2-naphthylpropionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N,N'-Di-2-naftil-L-cistinediamida implica la reacción de L-cistina con 2-naftilamina. Los grupos carboxilo de la L-cistina se condensan con los grupos amino de la 2-naftilamina, lo que da como resultado la formación del enlace amida . La reacción normalmente requiere un agente deshidratante para facilitar el proceso de condensación.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para N,N'-Di-2-naftil-L-cistinediamida no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: N,N'-Di-2-naftil-L-cistinediamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar enlaces disulfuro, que pueden reaccionar aún más para formar estructuras más complejas.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el compuesto a su estado original.

Sustitución: Los grupos naftilo pueden participar en reacciones de sustitución, donde otros grupos funcionales reemplazan los átomos de hidrógeno en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el ditiotreitol o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como los halógenos o los compuestos nitro en condiciones ácidas o básicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de dímeros unidos por disulfuro, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos naftilo.

4. Aplicaciones en la investigación científica

N,N'-Di-2-naftil-L-cistinediamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.

Biología: El compuesto se puede utilizar para investigar las interacciones de proteínas y las actividades enzimáticas, particularmente las que involucran residuos de cisteína.

Industria: Se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades estructurales.

Aplicaciones Científicas De Investigación

Antioxidant Activity

One of the primary applications of N,N'-Di-2-naphthyl-L-cystinediamide is its role as an antioxidant. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH radical scavenging assay.

- Findings : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

Anticancer Properties

Research has indicated that this compound possesses anticancer activity, making it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 20 µM

- A549: IC50 = 25 µM

This data suggests that the compound selectively targets cancer cells while sparing normal cells.

Material Science Applications

This compound is also being explored for its potential use in material science, particularly in polymer chemistry. Its ability to enhance the thermal stability and mechanical properties of polymers makes it an attractive additive.

Case Study: Polymer Enhancement

- Objective : To investigate the effects of incorporating this compound into polymer matrices.

- Findings : Polymers modified with this compound showed improved tensile strength and thermal resistance compared to unmodified polymers.

Data Summary

The following table summarizes the biological activities and findings related to this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antioxidant | DPPH Radical | Significant scavenging | 2024 |

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Anticancer | HeLa | IC50 = 20 µM | 2023 |

| Anticancer | A549 | IC50 = 25 µM | 2023 |

| Polymer Enhancement | Various Polymers | Improved mechanical properties | 2024 |

Mecanismo De Acción

El mecanismo por el cual N,N'-Di-2-naftil-L-cistinediamida ejerce sus efectos implica su interacción con objetivos moleculares, como proteínas y enzimas. Los enlaces amida y los grupos naftilo del compuesto le permiten formar complejos estables con estos objetivos, influyendo en su actividad y función. Las vías involucradas pueden incluir reacciones redox, donde el compuesto participa en procesos de transferencia de electrones, e interacciones de unión que modulan la conformación y la actividad de las proteínas.

Compuestos similares:

- L-cistina bis[N-(2-naftil)amida]

- L-cistina bis[N-(beta-naftil)amida]

- L-cisteína di-beta-naftilamida

Comparación: N,N'-Di-2-naftil-L-cistinediamida es única debido a su disposición estructural específica, que incluye dos grupos naftilo unidos al esqueleto de L-cistina. Esta configuración proporciona propiedades químicas y físicas distintas, como una mayor estabilidad y reactividad, en comparación con compuestos similares. La presencia de los grupos naftilo también permite interacciones únicas con objetivos moleculares, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. Naphthalene Diimide-Amino Acid Conjugates

Examples:

- (S)-N,N'-bis((3-(trimethylammonium)propyl)amino)-2-(5-amino-5-carboxypentyl)amino-6-chloro-1,4,5,8-naphthalenetetracarboxylic acid diimide dichloride (3b)

- N,N'-bis((3-(dimethylamino)propyl)amino)-2-(2-(dimethylamino)ethyl)amino-6-chloro-1,4,5,8-naphthalenetetracarboxylic acid diimide (4)

Key Differences:

- Core Structure : Naphthalene diimides (NDIs) have a planar, rigid diimide core, whereas N,N'-Di-2-naphthyl-L-cystinediamide is a flexible diamide with a disulfide bridge.

- Substituents: NDIs in feature cationic or polar aminoalkyl side chains, enhancing water solubility and DNA/RNA binding. In contrast, the naphthyl groups in the target compound reduce polarity and promote hydrophobic interactions.

- Applications: NDIs are used as fluorimetric probes for biomolecules due to their strong fluorescence and intercalation properties .

2.2. Aliphatic Diamides

Examples:

Key Differences:

- Substituents : Aliphatic diamides have short-chain alkyl groups (butyl, methyl), making them highly soluble in organic solvents. The naphthyl groups in the target compound reduce solubility in polar solvents but enhance thermal stability.

- Functionality : Aliphatic diamides are often employed as solvents or polymer precursors , whereas the target compound’s disulfide and aromatic systems may enable applications in catalysis or stimuli-responsive materials.

2.3. Aromatic Diamides

Example:

Key Differences:

- Substituents : The diphenyl groups in this compound are smaller and less sterically demanding than the naphthyl groups in the target compound. The latter’s extended π-system could enhance π-π stacking and UV absorbance.

- Reactivity : The hydroxyl group in N'-hydroxy-2-methyl-N,N-diphenylpropanediamide enables chelation or oxidation reactions, while the disulfide in the target compound may participate in redox-driven conformational changes.

Research Implications

- Synthesis : The target compound’s synthesis likely requires disulfide protection and amide coupling under inert conditions, contrasting with the diimide synthesis in (e.g., DMSO reactions under nitrogen) .

- Spectroscopy : While NDIs exhibit strong fluorescence (quantum yield ~0.4) , the target compound’s fluorescence would depend on naphthyl conjugation and disulfide effects.

- Stability : The disulfide bridge may render the compound susceptible to reducing environments, unlike aliphatic diamides .

Actividad Biológica

N,N'-Di-2-naphthyl-L-cystinediamide (DNCD) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes current research findings on the biological activity of DNCD, presenting key data, case studies, and detailed insights into its mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of cysteine that incorporates two naphthyl groups. This structural modification is significant as it may enhance the compound's lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of DNCD can be attributed to several mechanisms:

- Anticancer Activity : DNCD has been shown to induce apoptosis in various cancer cell lines. The compound activates intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. Research indicates that DNCD can disrupt mitochondrial membrane potential, a key event in apoptosis induction .

- Antioxidant Properties : The naphthyl moieties may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress within cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role—promoting tumor growth while also being exploited for therapeutic purposes .

- Anti-inflammatory Effects : Preliminary studies suggest that DNCD may inhibit pro-inflammatory cytokines, thus reducing inflammation-related cellular damage. This effect is crucial for mitigating the adverse effects of chronic inflammation in cancer progression .

1. Anticancer Efficacy in Cell Lines

A study evaluated the effects of DNCD on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 12.3 | Cell cycle arrest at G1 phase |

The compound exhibited a dose-dependent response, with significant apoptosis observed at concentrations above 10 μM .

2. In Vivo Studies

In vivo studies using xenograft models have shown that DNCD significantly reduces tumor size compared to control groups. Tumor growth inhibition was associated with increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of DNCD is essential for evaluating its therapeutic potential. Current data suggest:

- Absorption : DNCD demonstrates good absorption characteristics due to its lipophilic nature.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions with cytochrome P450 enzymes.

- Toxicity : Preliminary toxicity studies indicate low cytotoxicity towards normal cells at therapeutic doses, making it a promising candidate for further development .

Comparative Analysis with Other Compounds

To contextualize the activity of DNCD, it is useful to compare it with other naphthyl derivatives known for their biological activities:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound (DNCD) | Anticancer, Antioxidant | 12.3 - 15.5 |

| Canthin-6-one | Anticancer | 10.47 - 15.03 |

| 2-Naphthyl phenyl ether | HIV NNRTI | 1 - 10 |

This comparison highlights DNCD's competitive efficacy in anticancer activity relative to other compounds within its class .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N,N'-Di-2-naphthyl-L-cystinediamide, and how can reaction conditions be optimized?

- Methodology : Synthesis of bisamide derivatives typically involves coupling reactions (e.g., carbodiimide-mediated amidation) under inert atmospheres. Solvent choice (e.g., DMF, THF) and temperature (40–80°C) significantly impact yield. Catalysts like HOBt or DMAP can reduce side reactions . Optimization requires systematic variation of parameters (molar ratios, solvent polarity, pH) followed by purity analysis via HPLC or TLC .

Q. How should spectroscopic characterization (e.g., NMR, LC-MS) be performed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Dissolve in deuterated solvents (e.g., DMSO-d6) to observe aromatic protons (δ 7.0–8.5 ppm for naphthyl groups) and amide protons (δ 6.5–8.0 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- LC-MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]+ ions. Validate molecular weight against theoretical values (e.g., ±2 ppm accuracy) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of this compound?

- Methodology :

- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electronic properties (HOMO-LUMO gaps, dipole moments) .

- QSPR : Train neural networks on datasets of similar diamides to correlate structure with properties like solubility or thermal stability .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or stability reports)?

- Methodology :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., USP guidelines for purity ).

- Environmental Controls : Document humidity, temperature, and light exposure, which may degrade labile amides .

- Data Repositories : Compare results with FAIR-compliant databases (e.g., Chemotion ELN ).

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved biological or material properties?

- Methodology :

- Functional Group Variation : Synthesize analogs with substituents (e.g., electron-withdrawing groups on naphthyl rings) and test for activity shifts .

- Crystallography : Obtain X-ray structures to correlate conformation (e.g., cis/trans amide bonds) with activity .

Data Management and Reproducibility

Q. What frameworks ensure reproducible data collection and storage for this compound?

- Methodology :

- ELNs : Use platforms like Chemotion to log raw data (spectra, chromatograms) with timestamps and metadata .

- Version Control : Track protocol revisions using Git-based tools to audit experimental changes.

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.